2-Methylisothiazolidine 1,1-dioxide
Overview
Description
2-Methylisothiazolidine 1,1-dioxide (MIT) is a widely used biocide and preservative in various industrial and consumer products. It is a water-soluble compound that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. MIT has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Novel Anti-arthritic Agents
2-Methylisothiazolidine 1,1-dioxide derivatives show potential in the treatment of arthritis. Compounds with this structure, particularly those with a lower alkyl group at the 2-position, have demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as reducing the production of interleukin-1. These compounds, such as S-2474, have been effective in animal models of arthritis without causing ulcerogenic activities, and S-2474 is currently undergoing clinical trials as an antiarthritic drug candidate (Inagaki et al., 2000).
Library Synthesis for Small Molecular Probe Discovery
Isothiazolidine 1,1-dioxides, including the 2-Methylisothiazolidine variant, have been used to create libraries of compounds for small molecular probe discovery. These libraries are generated through protocols like one-pot click/aza-Michael or click/OACC esterification, starting from a core dihydroisothiazole 1,1-dioxide scaffold. Such libraries are crucial for discovering new molecules with potential biological activities (Rolfe et al., 2011).
Pharmaceutical Synthesis and Biological Activity
The unique structure of 2-Methylisothiazolidine 1,1-dioxide allows for its application in synthesizing pharmaceuticals with varied biological activities. For instance, its derivatives have been evaluated for their inhibitory activity against human leukocyte elastase (HLE) and acetylcholinesterase (AChE). Additionally, these compounds have been tested for their potential as precursors to nitrogen-centered radicals (Zakharova et al., 2010).
Synthesis of Biologically Active Heterocyclic Compounds
2-Methylisothiazolidine 1,1-dioxide derivatives, such as tetrahydrothiophene 1,1-dioxides, are employed in the synthesis of various biologically active heterocyclic compounds. These compounds do not occur naturally but are valuable in industrial and pharmaceutical applications for their diverse biological activities, including anticancer, antiviral, antibacterial, and neurotropic effects (Zarovnaya et al., 2015).
C-H Cyanation in Organic Synthesis
In organic synthesis, 2-Methylisothiazolidine 1,1-dioxide derivatives are used as reagents in nickel-catalyzed C-H cyanation reactions. This method has been employed to synthesize natural alkaloids and other complex molecules, showcasing the practicality and versatility of this approach in organic chemistry (Ma et al., 2021).
properties
IUPAC Name |
2-methyl-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUJLVPQFOPIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574718 | |
Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisothiazolidine 1,1-dioxide | |
CAS RN |
83634-83-7 | |
Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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